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Compound of Interest

Compound Name: Ethyl 4-(chlorosulfonyl)benzoate

Cat. No.: B082188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
(chlorosulfonyl)benzoate, a key intermediate in synthetic organic chemistry and drug

discovery. Due to the limited availability of public spectroscopic data for this specific compound,

this guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
While comprehensive public database entries for the experimental spectroscopic data of Ethyl
4-(chlorosulfonyl)benzoate are scarce, the following tables have been constructed based on

typical values for structurally similar compounds and predicted spectral features. It is crucial for

researchers to acquire experimental data on their own samples for definitive characterization.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.25 Doublet 2H Ar-H (ortho to -SO₂Cl)

~8.15 Doublet 2H
Ar-H (ortho to -

COOEt)

4.45 Quartet 2H -OCH₂CH₃

1.42 Triplet 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~164.5 C=O (Ester)

~148.0 Ar-C (ipso to -SO₂Cl)

~135.0 Ar-C (ipso to -COOEt)

~131.0 Ar-CH (ortho to -SO₂Cl)

~128.0 Ar-CH (ortho to -COOEt)

~62.0 -OCH₂CH₃

~14.0 -OCH₂CH₃

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~1725 Strong C=O Stretch (Ester)

~1600 Medium Aromatic C=C Stretch

~1380 Strong S=O Stretch (Asymmetric)

~1180 Strong S=O Stretch (Symmetric)

~1250 Strong C-O Stretch (Ester)

~560 Medium C-S Stretch

~545 Medium S-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

248/250
[M]⁺∙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope

pattern)

213 [M - Cl]⁺

203 [M - OCH₂CH₃]⁺

185 [M - SO₂Cl]⁺

139 [C₆H₄CO]⁺

Experimental Protocols
For researchers synthesizing or utilizing Ethyl 4-(chlorosulfonyl)benzoate, the following are

detailed methodologies for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of dry Ethyl 4-
(chlorosulfonyl)benzoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 20 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with the following typical

parameters:

Pulse Program: zgpg30

Number of Scans: 1024 or more (as needed for signal-to-noise)

Spectral Width: 240 ppm

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds
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Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Place a small amount of the solid Ethyl 4-(chlorosulfonyl)benzoate
directly onto the ATR crystal.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the

sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron

Ionization (EI) or Electrospray Ionization (ESI).

Procedure (using EI-MS):

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a synthesized compound like Ethyl 4-(chlorosulfonyl)benzoate.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Ethyl 4-
(chlorosulfonyl)benzoate.
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[https://www.benchchem.com/product/b082188#spectroscopic-data-nmr-ir-mass-spec-for-
ethyl-4-chlorosulfonyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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